

Preclinical Pharmacology and Toxicology of Histrelin: A Technical Guide

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Compound of Interest

Compound Name: *Histrelin*

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Histrelin, a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH), acts as a potent agonist at the GnRH receptor.^{[1][2]} Its clinical utility in managing conditions such as central precocious puberty and advanced prostate cancer stems from its ability to induce a state of "medical castration" through the downregulation of the hypothalamic-pituitary-gonadal (HPG) axis.^{[3][4]} This guide provides an in-depth overview of the preclinical pharmacology and toxicology of **Histrelin**, summarizing key data and experimental methodologies for researchers and drug development professionals.

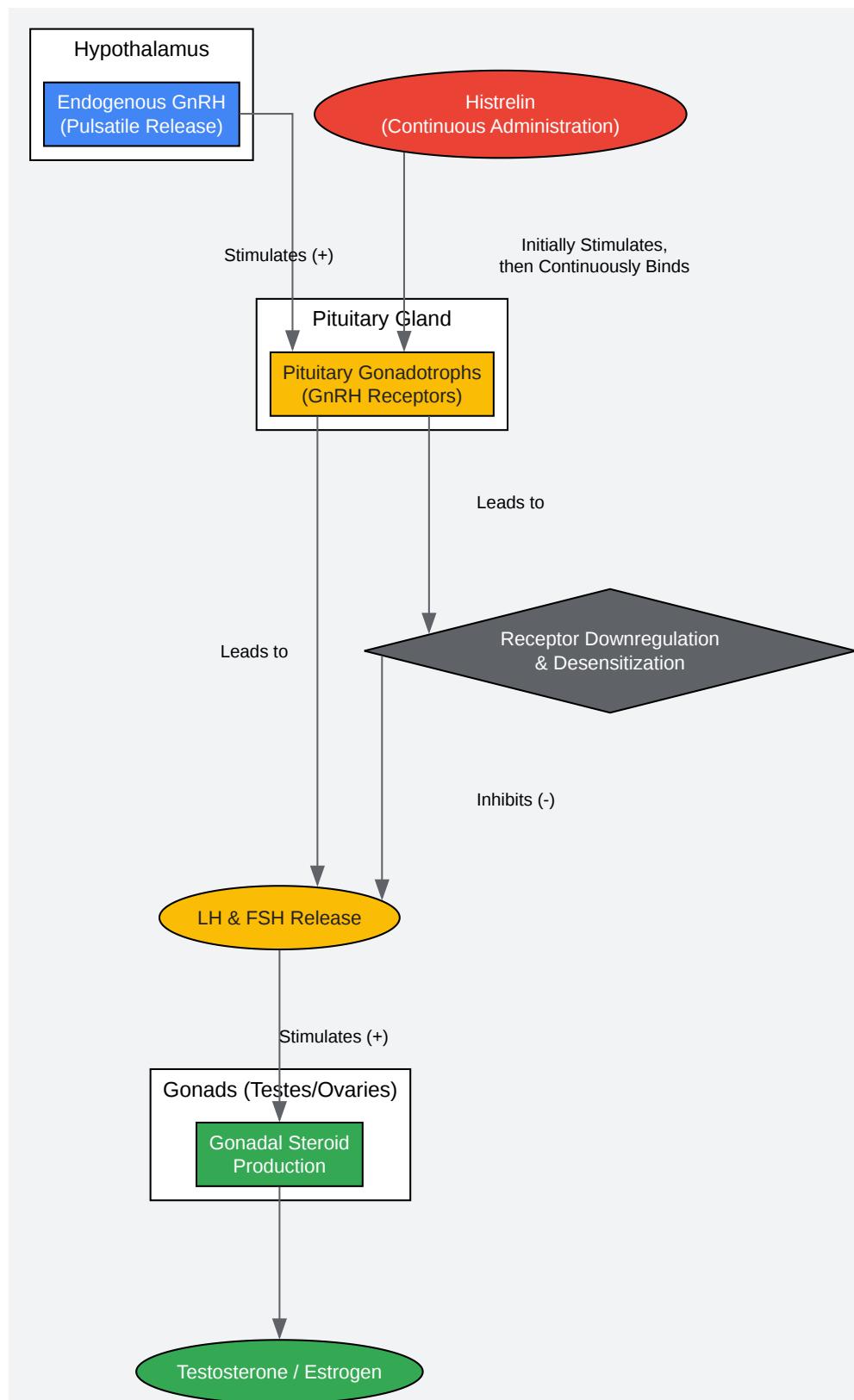
Preclinical Pharmacology

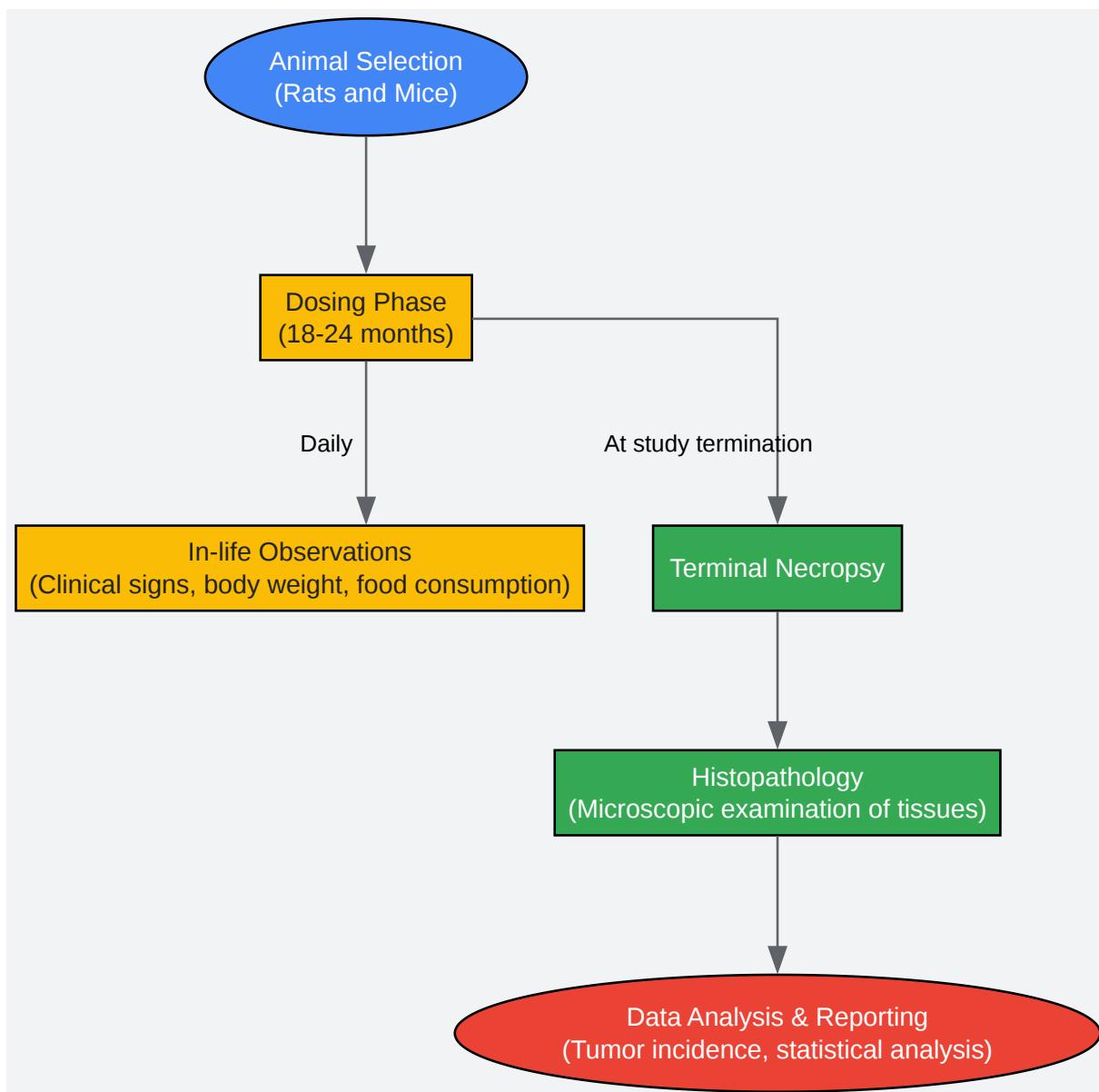
The pharmacological profile of **Histrelin** has been characterized in various animal models, establishing its mechanism of action, pharmacodynamic effects, and pharmacokinetic properties.

Histrelin is a GnRH receptor agonist.^[5] Upon initial administration, it mimics the action of endogenous GnRH, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.^{[3][6]} This "flare-up" effect results in a temporary surge in gonadal steroids, such as testosterone in males and estrogen in females.^{[7][8]}

However, the continuous, non-pulsatile administration of **Histrelin**, typically via a subcutaneous implant, leads to the desensitization and downregulation of GnRH receptors on pituitary gonadotrophs.^{[2][9]} This sustained presence of the agonist disrupts the normal physiological signaling, resulting in a profound and reversible suppression of LH and FSH release.^{[6][7]}

Consequently, the production of gonadal steroids is significantly reduced, achieving a state of chemical castration within 2 to 4 weeks of initiating treatment.[\[1\]](#)





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